![molecular formula C21H18NOP B14788577 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is a compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their utility in asymmetric catalysis, particularly in enantioselective reactions. The compound is characterized by the presence of a diphenylphosphino group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.
Reduction: Sodium borohydride is used to reduce the benzamide to the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization in the presence of a base such as sodium carbonate to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as palladium or rhodium catalysts are used in the formation of metal complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Secondary Phosphines: Formed through reduction reactions.
Metal Complexes: Formed through substitution reactions with metal catalysts.
科学研究应用
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole has a wide range of applications in scientific research :
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective Heck reactions and allylic substitutions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole involves its role as a ligand in catalytic processes . The diphenylphosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The oxazole ring provides additional stability and specificity to the ligand, enhancing its effectiveness in catalytic reactions.
相似化合物的比较
Similar Compounds
Bis[2-(diphenylphosphino)phenyl]ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO): Used as a host material in TADF-based OLEDs.
Uniqueness
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is unique due to its specific structure that combines a diphenylphosphino group with an oxazole ring. This combination imparts distinct chemical properties, making it particularly effective in asymmetric catalysis and enantioselective reactions. Its ability to form stable metal complexes further enhances its utility in various scientific and industrial applications.
属性
分子式 |
C21H18NOP |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C21H18NOP/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)20-14-8-7-13-19(20)21-22-15-16-23-21/h1-14H,15-16H2 |
InChI 键 |
IGSBGZOKCVWVAP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


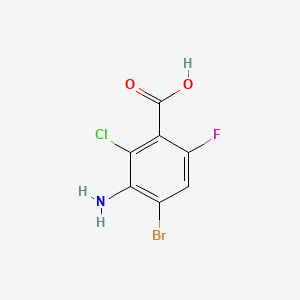
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
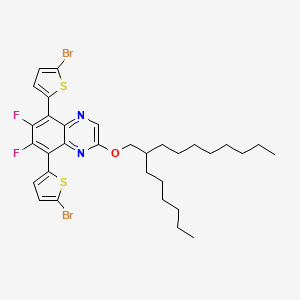
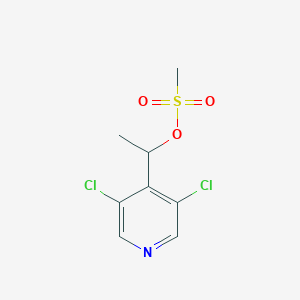

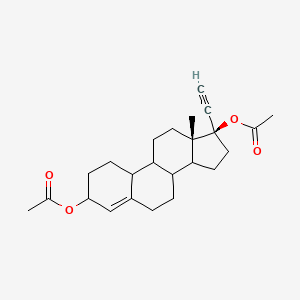
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)

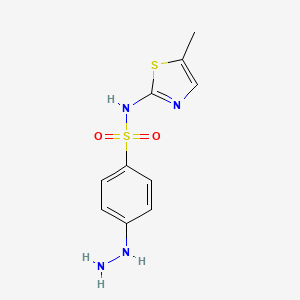
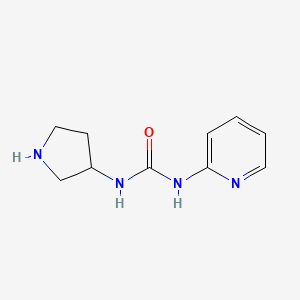
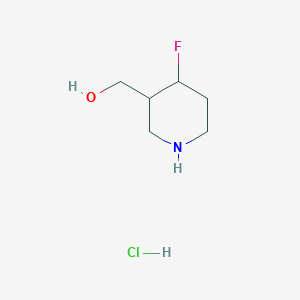
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
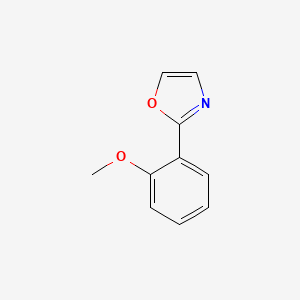
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
